molecular formula C16H11N3O4 B2753063 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid CAS No. 727652-20-2

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B2753063
CAS No.: 727652-20-2
M. Wt: 309.281
InChI Key: ITJRULPLDXQEKP-BQYQJAHWSA-N
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Description

Properties

IUPAC Name

(E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-15(21)8-7-13-16(17-14-6-1-2-9-18(13)14)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJRULPLDXQEKP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions One common method includes the initial formation of the imidazo[1,2-a]pyridine core through a cyclization reactionThe final step involves the addition of the acrylic acid moiety through a condensation reaction . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action: Research indicates that derivatives of this compound can inhibit Rab geranylgeranyl transferase, disrupting the prenylation of Rab11A in human cells. This inhibition affects cellular processes such as vesicle trafficking and signal transduction, potentially leading to therapeutic effects against various cancers.
    • Case Study: A study demonstrated that related imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values as low as 8.6 µM against HL-60 cells. The mechanism was linked to apoptosis induction through DNA fragmentation and caspase activation.
  • Antiviral Properties
    • The compound's structure allows it to serve as a scaffold for developing antiviral agents. Modifications to the imidazo[1,2-a]pyridine core have shown enhanced antiviral activity against specific viral targets.
    • Research Findings: Studies have indicated that certain derivatives can inhibit viral replication by targeting essential viral proteins, suggesting potential for optimization in antiviral drug development.
  • Anti-inflammatory Effects
    • The nitrophenyl substitution may modulate inflammatory pathways at the molecular level. Preliminary studies indicate a reduction in pro-inflammatory cytokines in vitro.
    • Ongoing Research: Further investigations are required to elucidate the detailed mechanisms underlying its anti-inflammatory properties.

Materials Science Applications

The unique electronic properties of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid make it valuable in the development of:

  • Optoelectronic Devices: Its structural characteristics can be leveraged to create materials with specific electronic properties.
  • Sensors: The compound can be utilized in sensor technology due to its reactivity and ability to interact with various analytes.

Future Directions and Research Opportunities

Given its promising biological activities and potential applications in drug development and materials science, further research on this compound is warranted. Areas for future exploration include:

  • Structural Modifications: To enhance its biological efficacy and selectivity.
  • Mechanistic Studies: To better understand its interactions at the molecular level.
  • Clinical Trials: To evaluate its therapeutic potential in humans for various diseases.

Mechanism of Action

The mechanism of action of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their function. The imidazo[1,2-a]pyridine core can bind to DNA or RNA, interfering with cellular processes . These interactions lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitro Group Variation

3-[2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (PI-15519)
  • CAS No.: Not provided (commercial product PI-15519).
  • Key Difference : The nitro group is at the para position of the phenyl ring instead of meta.
  • Metabolic Stability: Para-nitro groups are generally more resistant to enzymatic reduction than meta isomers, which could improve pharmacokinetics .

Core Modifications: Alkyl Substituents

3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS 817172-51-3)
  • Molecular Formula : C₁₈H₁₆N₂O₂
  • Key Differences :
    • A methyl group at position 7 of the imidazopyridine core.
    • p-Tolyl group (4-methylphenyl) replaces the 3-nitrophenyl.
  • Impact :
    • Lipophilicity : Increased LogP due to methyl groups, enhancing membrane permeability but reducing aqueous solubility.
    • Electron Effects : The electron-donating methyl groups on the phenyl ring decrease electrophilicity compared to the nitro-substituted analog .

Acid Moiety Variations

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
  • Key Difference : Acetic acid replaces acrylic acid.
  • Impact: Acidity: Acetic acid (pKa ~2.5) is less acidic than acrylic acid (pKa ~4.3), altering ionization under physiological conditions.

Functional Group Replacements

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 141244-35-1)
  • Key Difference : Aldehyde group replaces acrylic acid.
  • Impact :
    • Reactivity : The aldehyde is prone to nucleophilic attack, making it useful for Schiff base formation but less stable in vivo.
    • Hydrogen Bonding : Lacks the carboxylic acid’s hydrogen-bonding capacity, reducing interactions with polar residues in enzymes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula LogP PSA (Ų) Key Applications
Target Compound 3-Nitrophenyl, acrylic acid C₁₆H₁₁N₃O₄ 3.53 100.42 STAT3 inhibitors, intermediates
3-[2-(4-Nitrophenyl)imidazo...acrylic acid 4-Nitrophenyl, acrylic acid C₁₆H₁₁N₃O₄ ~3.5* ~100* Enzymatic stability studies
3-(7-Methyl-2-(p-tolyl)imidazo...acid 7-Methyl, p-tolyl, acrylic acid C₁₈H₁₆N₂O₂ ~4.0* ~85* Lipophilic drug candidates
2-(3-Nitrophenyl)imidazo...carbaldehyde 3-Nitrophenyl, aldehyde C₁₄H₁₀N₃O₃ 2.8 85.2 Schiff base synthesis

*Estimated based on structural analogs.

Biological Activity

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound with significant potential in pharmacology, particularly noted for its antimicrobial , anticancer , and antiviral activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

  • IUPAC Name : (E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
  • CAS Number : 727652-20-2
  • Molecular Formula : C16H11N3O4
  • Molar Mass : 309.28 g/mol

The primary mechanism of action for this compound involves the inhibition of Rab Geranylgeranyl Transferase (RGGT) , an enzyme crucial for protein geranylgeranylation. This inhibition disrupts the prenylation of Rab11A, impacting cellular processes such as vesicle trafficking and signaling pathways in various cancer cell lines, including HeLa cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown it to be effective against a range of pathogens, with minimum inhibitory concentrations (MICs) demonstrating its potency:

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.75

These findings highlight its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. For instance, it has shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)
HeLa5.67
A549 (Lung)4.23
MDA-MB-231 (Breast)6.10

These results suggest that the compound can effectively inhibit cancer cell proliferation and induce apoptosis .

Case Studies

  • Study on Cervical Cancer : A study evaluated the effects of this compound on HeLa cells, demonstrating significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, showcasing its potential in treating biofilm-associated infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in biological systems. Studies suggest that modifications to its structure can enhance its bioavailability and therapeutic efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.